molecular formula C20H20ClN3O2 B2967566 1-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone CAS No. 1448065-64-2

1-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone

Cat. No.: B2967566
CAS No.: 1448065-64-2
M. Wt: 369.85
InChI Key: ICYFJEMDBRQFOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone is a complex organic compound that features a combination of pyridine, piperidine, and indole moieties

Preparation Methods

The synthesis of 1-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the pyridine derivative: The starting material, 3-chloropyridine, undergoes a nucleophilic substitution reaction with a suitable piperidine derivative to form 3-chloropyridin-2-yl piperidine.

    Etherification: The intermediate is then subjected to etherification with an appropriate indole derivative to form the final product.

    Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.

Chemical Reactions Analysis

1-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or indole rings are replaced by other groups using appropriate reagents.

Scientific Research Applications

1-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancer.

    Biological Studies: It is used in biological assays to investigate its effects on cellular pathways and molecular targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing cellular pathways. For example, it may act as an inhibitor or activator of certain enzymes, leading to changes in metabolic processes.

Comparison with Similar Compounds

1-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone can be compared with similar compounds such as:

Properties

IUPAC Name

1-[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]-2-indol-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O2/c21-17-5-3-10-22-20(17)26-16-8-12-23(13-9-16)19(25)14-24-11-7-15-4-1-2-6-18(15)24/h1-7,10-11,16H,8-9,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICYFJEMDBRQFOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=CC=N2)Cl)C(=O)CN3C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.